molecular formula C8H8N2O B131727 5-Aminoisoindolin-1-one CAS No. 222036-66-0

5-Aminoisoindolin-1-one

Cat. No. B131727
Key on ui cas rn: 222036-66-0
M. Wt: 148.16 g/mol
InChI Key: RGJCJWXNNDARPQ-UHFFFAOYSA-N
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Patent
US06369086B1

Procedure details

A solution of 16.2 g (100 mmol) of 6-aminophthalimide, 9.6 g (100 mmol) of methanesulfonic acid, and 4.0 g of 10% Pd/C in 140 mL of TFA was hydrogenated overnight at 50 psi. The catalyst was filtered off and and the filtrate concentrated on a rotary evaporator. The residue was diluted with 70 mL of ice water, adjusted to pH 8 with K2CO3, and chilled in an ice bath. The resulting solid was filtered to give 6.7 g of a 5:4 ratio of 5-amino:6-amino lactam isomers. Recrystallization from hot ethanol/water afforded 1.45 g of undesired isomer. The filtrate was preabsorbed onto silica gel and chromatographed with TEA:MeOH:methylene chloride (1:2:47). The resulting solid was slurried in methylene chloride/MeOH and filtered to afford a low yield of 5-amino-2,3-dihydro-isoindol-1-one: 1H NMR (DMSO-d6): δ4.13 (s, 2H), 5.67 (s, 2H), 6.55 (dd, J=8.7, 1.9 Hz, 1H), 6.55 (d, J=1.9 Hz, 1H), 7.25 (d, J=8.7 Hz, 1H), 7.83 (s, 1H); APCI−MS m/z 149 (M+H)+.
Quantity
16.2 g
Type
reactant
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
reactant
Reaction Step One
Name
Quantity
4 g
Type
catalyst
Reaction Step One
[Compound]
Name
6-amino lactam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[CH:4]C=[C:6]2[C:11](=O)[NH:10]C(=O)[C:7]=12.CS(O)(=O)=O.[C:18](O)([C:20](F)(F)F)=[O:19]>[Pd]>[NH2:1][C:2]1[CH:7]=[C:6]2[C:20](=[CH:4][CH:3]=1)[C:18](=[O:19])[NH:10][CH2:11]2

Inputs

Step One
Name
Quantity
16.2 g
Type
reactant
Smiles
NC=1C=CC=C2C1C(=O)NC2=O
Name
Quantity
9.6 g
Type
reactant
Smiles
CS(=O)(=O)O
Name
Quantity
140 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
4 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
6-amino lactam
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated on a rotary evaporator
ADDITION
Type
ADDITION
Details
The residue was diluted with 70 mL of ice water
TEMPERATURE
Type
TEMPERATURE
Details
chilled in an ice bath
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered
CUSTOM
Type
CUSTOM
Details
to give 6.7 g of a 5:4 ratio of 5-amino
CUSTOM
Type
CUSTOM
Details
Recrystallization from hot ethanol/water
CUSTOM
Type
CUSTOM
Details
afforded 1.45 g of undesired isomer
CUSTOM
Type
CUSTOM
Details
The filtrate was preabsorbed onto silica gel
CUSTOM
Type
CUSTOM
Details
chromatographed with TEA:MeOH:methylene chloride (1:2:47)
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C2CNC(C2=CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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